
1,4-Dibromo-2,5-bis(3-methylbutoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dibromo-2,5-bis(3-methylbutoxy)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two bromine atoms and two 3-methylbutoxy groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2,5-bis(3-methylbutoxy)benzene can be synthesized through a multi-step process. One common method involves the bromination of 2,5-dimethylbenzene to introduce bromine atoms at the 1 and 4 positions. This is followed by the reaction with 3-methylbutanol to attach the 3-methylbutoxy groups. The reaction conditions typically involve the use of a solvent such as carbon tetrachloride and a brominating agent like N-bromosuccinimide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Dibromo-2,5-bis(3-methylbutoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The 3-methylbutoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of derivatives with different substituents replacing the bromine atoms.
Oxidation: Formation of aldehydes or carboxylic acids from the oxidation of 3-methylbutoxy groups.
Reduction: Formation of 1,4-dimethyl-2,5-bis(3-methylbutoxy)benzene.
Aplicaciones Científicas De Investigación
1,4-Dibromo-2,5-bis(3-methylbutoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,4-Dibromo-2,5-bis(3-methylbutoxy)benzene involves its interaction with molecular targets through its bromine atoms and 3-methylbutoxy groups. These interactions can lead to various chemical transformations, such as nucleophilic substitution or oxidation-reduction reactions. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical synthesis.
Comparación Con Compuestos Similares
1,4-Dibromo-2,5-dimethylbenzene: Similar structure but with methyl groups instead of 3-methylbutoxy groups.
2,4-Dibromo-1,3,5-trimethylbenzene: Another brominated aromatic compound with different substitution patterns.
Uniqueness: 1,4-Dibromo-2,5-bis(3-methylbutoxy)benzene is unique due to the presence of both bromine atoms and 3-methylbutoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
128424-48-6 |
|---|---|
Fórmula molecular |
C16H24Br2O2 |
Peso molecular |
408.2 g/mol |
Nombre IUPAC |
1,4-dibromo-2,5-bis(3-methylbutoxy)benzene |
InChI |
InChI=1S/C16H24Br2O2/c1-11(2)5-7-19-15-9-14(18)16(10-13(15)17)20-8-6-12(3)4/h9-12H,5-8H2,1-4H3 |
Clave InChI |
NJXRCCALWJCZGY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOC1=CC(=C(C=C1Br)OCCC(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


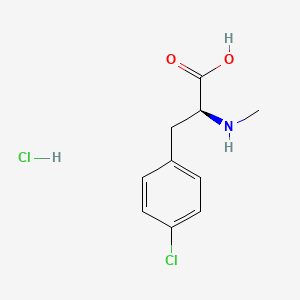

![2-{4-[2-(4-Nitrophenyl)ethenyl]phenoxy}ethyl prop-2-enoate](/img/structure/B14272861.png)
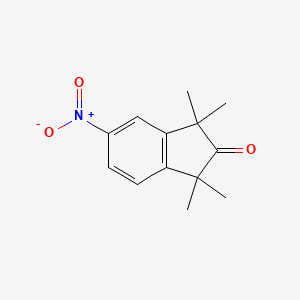
![1-[1-(3-Iodophenyl)cyclohexyl]piperidine](/img/structure/B14272878.png)

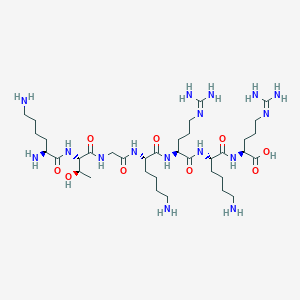
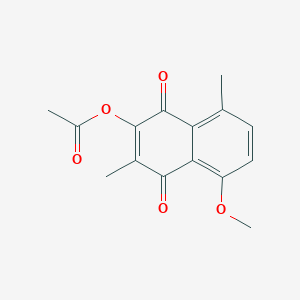
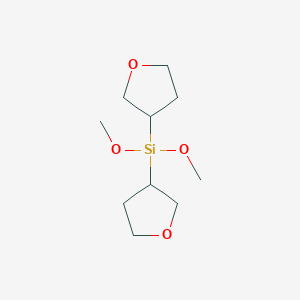
![(Imidazo[1,5-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B14272904.png)
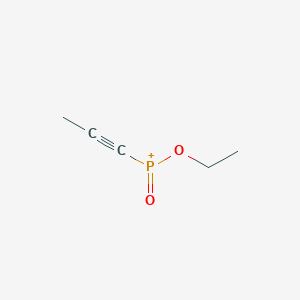
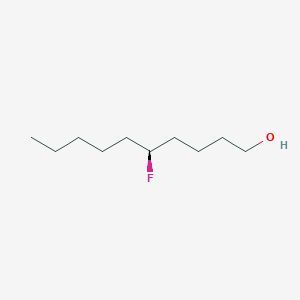
![(6aR,10aS)-11-Hydroxy-12-methoxy-7,7,10a-trimethyl-5,6a,7,9,10,10a-hexahydro-4H-phenanthro[1,2-c]pyran-4,8(6H)-dione](/img/structure/B14272919.png)

